5-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a thiazole ring, and a nitrophenyl group
Mechanism of Action
Target of Action
The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways .
Mode of Action
The compound acts as a direct FXa inhibitor . It binds with high affinity to FXa, inhibiting its activity . The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Biochemical Pathways
FXa catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex, which consists of FXa, FVa, prothrombin, and Ca2+ on a phospholipid surface . Thrombin has several thrombotic functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors, resulting in the amplification of its own formation . Inhibition of FXa by the compound produces antithrombotic effects by decreasing this amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets .
Pharmacokinetics
The compound has been found to have good oral bioavailability . This is due to the interaction of the neutral ligand chlorothiophene in the S1 subsite . The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .
Result of Action
The result of the compound’s action is a decrease in the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets . This remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under reflux conditions.
Coupling Reaction: The thiazole derivative is then coupled with a thiophene-2-carboxylic acid derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst for reduction reactions.
Nucleophiles: Various nucleophiles like amines or thiols for substitution reactions.
Coupling Agents: EDCI and bases like triethylamine for coupling reactions.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Derivatives: From nucleophilic substitution of the chlorine atom.
Scientific Research Applications
5-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It can be used to study the interactions of thiazole and thiophene derivatives with biological systems.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide: Similar structure but with a benzamide group instead of a thiophene ring.
5-chloro-N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
5-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the thiazole and thiophene rings, along with the nitrophenyl group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O3S2/c15-12-5-4-11(23-12)13(19)17-14-16-10(7-22-14)8-2-1-3-9(6-8)18(20)21/h1-7H,(H,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRRVWSZLYZZGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.